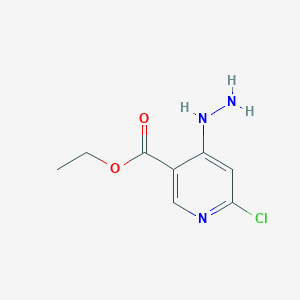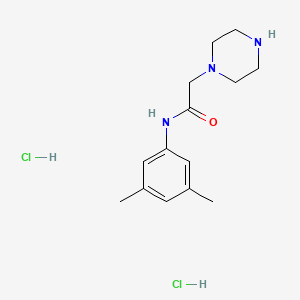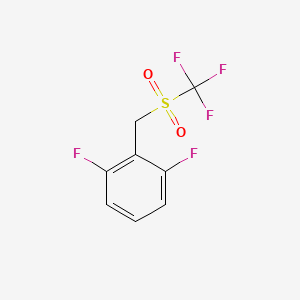![molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7](/img/structure/B1442695.png)
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Übersicht
Beschreibung
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C6H5BrN4 . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine, a key component of this compound, has been reported in the literature. The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu . Various approaches have been developed to synthesize triazine derivatives, with 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones and 4-amino-3-hydrazino-6-substituted-1,2,4-triazin-5-ones as starting materials .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazin-4-amine core, which is a type of heterocyclic compound .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.03 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Research
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine plays a crucial role in the synthesis of pharmaceutical compounds. Its application in the synthesis of remdesivir, a drug tested against COVID-19, demonstrates its importance in antiviral research (dos Santos et al., 2021). Additionally, the synthesis of carbon-11-labeled derivatives of this compound for potential PET tracers in imaging p38α mitogen-activated protein kinase reflects its utility in diagnostic and therapeutic areas (Wang, Gao, & Zheng, 2014).
Development of Receptor Agonists
The compound has been involved in the development of α7 nicotinic acetylcholine receptor (nAChR) partial agonists, which shows its potential in neurological research, particularly in improving cognition (Hill et al., 2017).
Chemical Reaction Mechanisms
Studies on the reaction of 3-aminopyrrole with 1,3,5-triazines, which includes derivatives like this compound, offer insights into the mechanisms of inverse-electron demand Diels-Alder reactions and S(N)Ar reactions (De Rosa, Arnold, & Hartline, 2013).
Biological Activity and Molecular Structure
Research into the reactivity of various 1,2,4-triazine derivatives, including this compound, highlights their diverse biological activities and pharmacological potential (Mironovich & Shcherbinin, 2014). Additionally, the study of molecular structures of s-triazine derivatives incorporating various moieties is critical in medicinal chemistry and pharmacology (Shawish et al., 2021).
PET Ligand Synthesis for IGF-1R Imaging
The synthesis of PET ligands, such as [(18)F]BMS-754807, using this compound derivatives for IGF-1R imaging, highlights its importance in oncological research (Majo et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is the kinase family of enzymes . These enzymes play a crucial role in cell signaling and are often dysregulated in cancer .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells .
Biochemical Pathways
The compound affects the kinase signaling pathways . By inhibiting the activity of kinases, it disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of kinase signaling pathways, leading to the death of cancer cells . This compound is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents .
Biochemische Analyse
Biochemical Properties
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as protein arginine methyltransferase 5 (PRMT5), which is involved in the methylation of arginine residues on histones and other proteins . This interaction can lead to the modulation of gene expression and protein function. Additionally, this compound has shown potential as an inhibitor of certain kinases, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of PRMT5 and other kinases, this compound can alter gene expression patterns and impact cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context and the specific pathways affected.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The bromine atom in its structure allows for strong binding affinity with certain enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with PRMT5 results in the inhibition of arginine methylation, which can subsequently affect chromatin structure and gene expression . Additionally, this compound may also influence other signaling molecules and transcription factors, further contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without causing harm to the organism . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been found to undergo metabolic transformations, including oxidation and conjugation reactions, which can affect its activity and stability . These metabolic processes are essential for understanding how this compound is processed within the body and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects . Understanding these transport mechanisms is vital for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXPHHOTNGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729360 | |
| Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-47-7 | |
| Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)


![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)



![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)


![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
